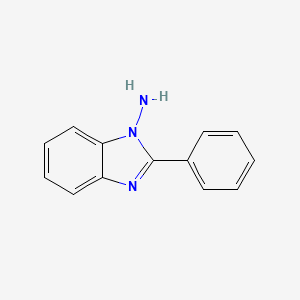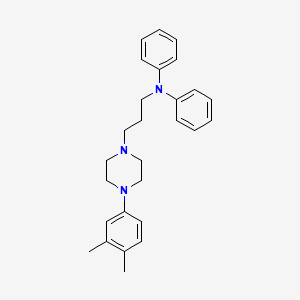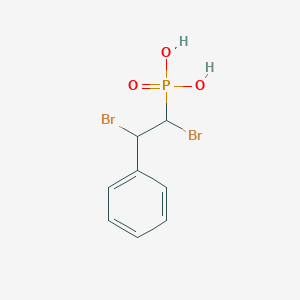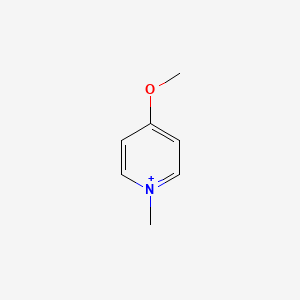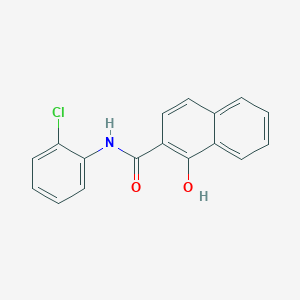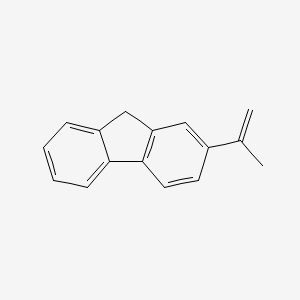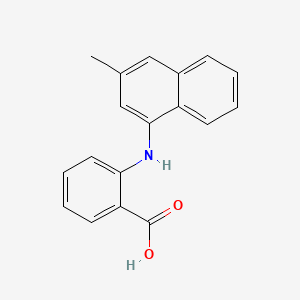![molecular formula C12H13Cl2NO2 B14652751 2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline CAS No. 40735-85-1](/img/structure/B14652751.png)
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline is an organic compound with the molecular formula C15H19NO4. This compound is characterized by the presence of two chlorine atoms and two oxirane (epoxy) groups attached to an aniline ring. It is a colorless solid that is insoluble in water and is primarily used in the production of dyes, pigments, and epoxy resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline can be synthesized through the hydrogenation of 1,4-dichloro-2-nitrobenzene, followed by the reaction with epichlorohydrin under basic conditions . The reaction typically involves the following steps:
Hydrogenation: 1,4-dichloro-2-nitrobenzene is hydrogenated in the presence of a catalyst such as palladium on carbon to yield 2,5-dichloroaniline.
Epoxidation: The resulting 2,5-dichloroaniline is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives
Aplicaciones Científicas De Investigación
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and epoxy resins for coatings and adhesives
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The oxirane groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison
In contrast, other dichloroaniline isomers lack these oxirane groups and are primarily used in the production of dyes and herbicides .
Propiedades
Número CAS |
40735-85-1 |
|---|---|
Fórmula molecular |
C12H13Cl2NO2 |
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
2,5-dichloro-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H13Cl2NO2/c13-8-1-2-11(14)12(3-8)15(4-9-6-16-9)5-10-7-17-10/h1-3,9-10H,4-7H2 |
Clave InChI |
FDQRINUXQHJIKB-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CN(CC2CO2)C3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14652672.png)
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)
